![molecular formula C8H6BrNO B586326 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1196154-87-6](/img/structure/B586326.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

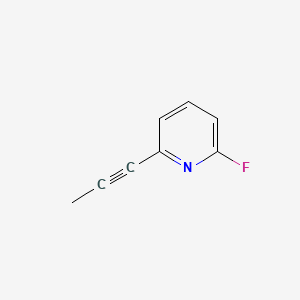

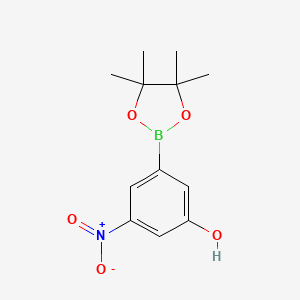

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a chemical compound with the molecular formula C8H6BrNO . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which includes “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one”, can be achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” consists of a cyclopenta[b]pyridin-5-one core with a bromine atom attached at the 3-position .Chemical Reactions Analysis

The primary chemical reaction involving “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is its synthesis through the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a solid at room temperature. It has a molecular weight of 198.06 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the multicomponent synthesis of various heterocyclic compounds. These derivatives are structurally related to alkaloids and exhibit a broad spectrum of biological activities . For instance, they can be used to create compounds with hypoglycemic activity or as antagonists of calcium channels.

Biological Activity

Cyclopenta[b]pyridine derivatives, such as those derived from 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one, have been identified with a wide range of biological activities. They have potential applications as fluorescent probes and inhibitors of protein kinase FGFR1, which is significant in cancer research .

Organic Synthesis

This compound is involved in novel domino reactions for organic synthesis. It undergoes profound structural transformations, leading to the production of thioesters and other heterocycles, which are essential in the development of new organic molecules .

Green Chemistry

In the field of green chemistry, 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues can be synthesized through manganese-catalyzed oxidation. This process is notable for its high yield and excellent chemoselectivity, making it an environmentally friendly alternative for creating complex organic structures .

Designing New Heterocyclic Compounds

An effective method for designing new heterocyclic compounds involves the cyclocondensation reaction of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one derivatives. These reactions are crucial for the development of novel pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

The compound is a key intermediate in the synthesis of cefpirome, an antibiotic used to treat severe bacterial infections. This highlights its importance in the pharmaceutical industry as a building block for critical medications .

Wirkmechanismus

Target of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity . They are structural fragments of alkaloids and have been found among compounds with hypoglycemic activity, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .

Mode of Action

It’s known that the compound is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Biochemical Pathways

The compound is known to be involved in the synthesis of 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives through a profound structural transformation .

Pharmacokinetics

The compound is known to be a solid or liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity .

Action Environment

The compound is known to be stored in a sealed, dry environment at room temperature , which could potentially influence its stability and efficacy.

Eigenschaften

IUPAC Name |

3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQDFKOUQIHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)